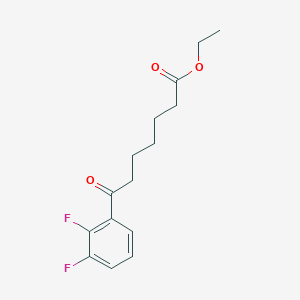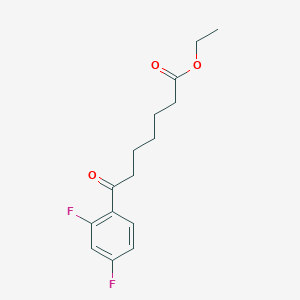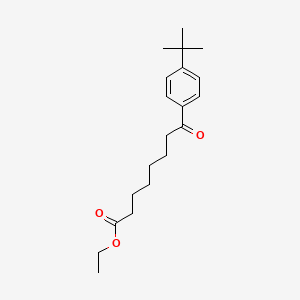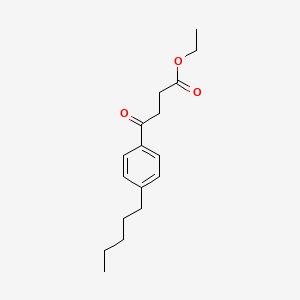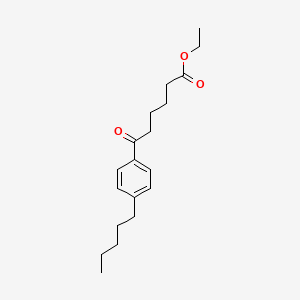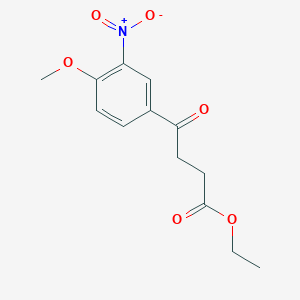
Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . A novel nitration process was developed for the production of 4-(4-methoxy-3-nitrophenyl)morpholine .Molecular Structure Analysis
The molecular structure of a similar compound, 4’-Methoxy-3’-nitroacetophenone, has a molecular weight of 195.1721 . The structure of the compound can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclic Hydroxamic Acids and Lactams
- Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate is used in the synthesis of cyclic hydroxamic acids, which are important due to their occurrence in natural products and potential biological activities (Hartenstein & Sicker, 1993).
Synthesis of O-vinyl Oximes and Penicillins
- This compound serves as a precursor in the synthesis of O-vinyl oximes and derived penicillins, demonstrating its utility in pharmaceutical chemistry (Stachulski, 1991).
Facile Synthesis of Pyrazol-4-yl- and 2H-chromene-based Substituted Anilines
- A facile one-pot synthetic method utilizes this compound for producing pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds exhibit significant antibacterial and antifungal activity (Banoji et al., 2022).
Total Synthesis of Aureothin and N-acetylaureothamine
- It is also involved in the total synthesis of nitrophenyl pyrones like aureothin and N-acetylaureothamine, highlighting its role in complex organic syntheses (Jacobsen et al., 2005).
Bioreduction Optimization
- Ethyl 4-chloro-3-oxobutyrate, a related compound, is used to optimize the bioreduction process in producing high-quality pharmaceutical products (Chen et al., 2002).
Biosynthesis in Film Sherries
- Ethyl 4-oxobutyrate, another related compound, plays a role in the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries, indicating its importance in food chemistry (Fagan et al., 1981).
Reductive Monoalkylation of Nitro Aryls
- This compound is crucial in the reductive monoalkylation of nitro aryls, a process significant in organic and medicinal chemistry (Sydnes et al., 2008).
Crystal and Molecular Structure Studies
- Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a structurally similar compound, is studied for its crystal and molecular structure, useful in understanding the properties of related organic compounds (Kaur et al., 2012).
Potential Anticancer Agents
- Derivatives of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and 3,5-dimethyl-4-[4-substituted sulphonamidophenylazo]-pyrazoles, synthesized from ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates, show potential as anticancer agents (Soliman & Shafik, 1975).
Eigenschaften
IUPAC Name |
ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-20-13(16)7-5-11(15)9-4-6-12(19-2)10(8-9)14(17)18/h4,6,8H,3,5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYYJDMELCTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645840 |
Source


|
| Record name | Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate | |
CAS RN |
898758-89-9 |
Source


|
| Record name | Ethyl 4-methoxy-3-nitro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


